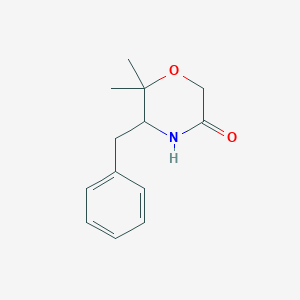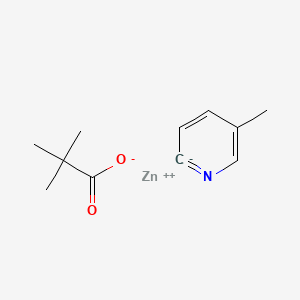
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide” is a zinc complex that features a combination of 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with the appropriate ligands. One common method involves the use of zinc chloride or zinc acetate as the zinc source. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, are prepared separately and then reacted with the zinc salt in a suitable solvent such as ethanol or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane, under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc complexes with higher oxidation states, while substitution reactions may produce new zinc complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as Michael additions and aldol reactions with high efficiency and selectivity .
Biology and Medicine
Zinc complexes are known for their antimicrobial properties, and this compound may exhibit similar activity against bacterial and fungal pathogens .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to form stable complexes makes it suitable for use in coatings, adhesives, and other materials that require enhanced durability and performance .
作用機序
The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves coordination to target molecules. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, stabilize the zinc ion and enhance its reactivity. Molecular targets may include enzymes, nucleic acids, and other biomolecules, depending on the specific application .
類似化合物との比較
Similar Compounds
- Zinc;2,2-dimethylpropanoate;2H-pyridin-2-ide
- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide
- Zinc;oxalate;2-pyridin-2-ylpyridine
Uniqueness
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to the presence of the 5-methyl-2H-pyridin-2-ide ligand, which imparts specific electronic and steric properties to the complex. This uniqueness can result in distinct reactivity and selectivity in catalytic and biological applications compared to other similar zinc complexes .
特性
分子式 |
C11H15NO2Zn |
|---|---|
分子量 |
258.6 g/mol |
IUPAC名 |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
URKMFDZVIYMZOE-UHFFFAOYSA-M |
正規SMILES |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
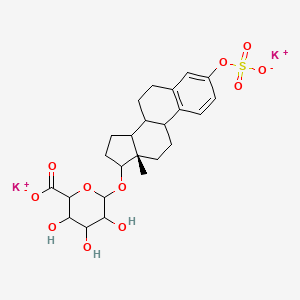
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
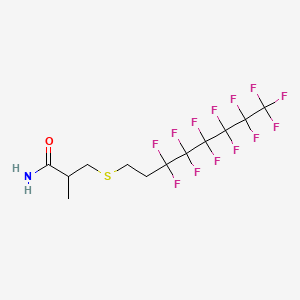
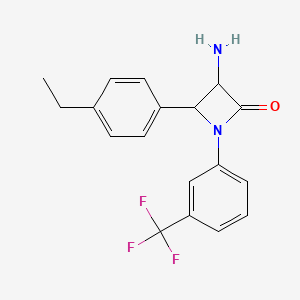
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
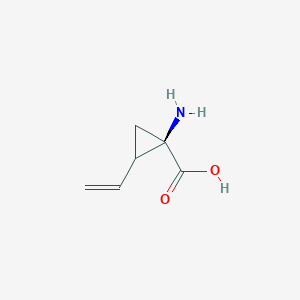
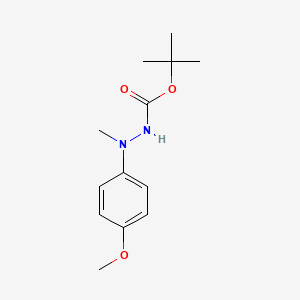
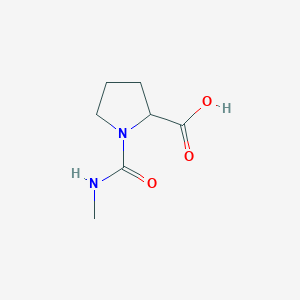

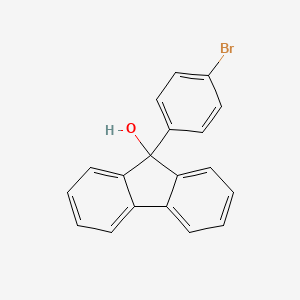
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
